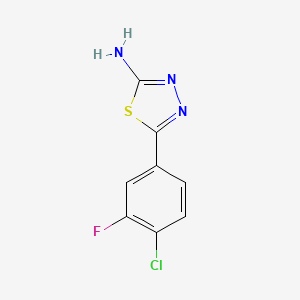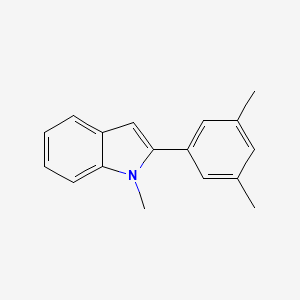![molecular formula C11H6ClF3N2OS B13690465 1-(2-Chloro-6,7-dihydro-5H-thiazolo[4,5-F]indol-5-YL)-2,2,2-trifluoroethanone](/img/structure/B13690465.png)
1-(2-Chloro-6,7-dihydro-5H-thiazolo[4,5-F]indol-5-YL)-2,2,2-trifluoroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-6,7-dihydro-5H-thiazolo[4,5-F]indol-5-YL)-2,2,2-trifluoroethanone is a heterocyclic compound that features a thiazole ring fused with an indole structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-6,7-dihydro-5H-thiazolo[4,5-F]indol-5-YL)-2,2,2-trifluoroethanone typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-chloroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized with sulfur and trifluoroacetic anhydride to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Chloro-6,7-dihydro-5H-thiazolo[4,5-F]indol-5-YL)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-(2-Chloro-6,7-dihydro-5H-thiazolo[4,5-F]indol-5-YL)-2,2,2-trifluoroethanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Mecanismo De Acción
The mechanism by which 1-(2-Chloro-6,7-dihydro-5H-thiazolo[4,5-F]indol-5-YL)-2,2,2-trifluoroethanone exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, disrupting normal cellular processes and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Thiazolopyrimidines: These compounds share a similar thiazole ring structure and exhibit a range of biological activities.
Indole Derivatives: Compounds with an indole core are widely studied for their pharmacological properties.
Uniqueness
1-(2-Chloro-6,7-dihydro-5H-thiazolo[4,5-F]indol-5-YL)-2,2,2-trifluoroethanone is unique due to the combination of the thiazole and indole rings with a trifluoroethanone group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H6ClF3N2OS |
|---|---|
Peso molecular |
306.69 g/mol |
Nombre IUPAC |
1-(2-chloro-6,7-dihydropyrrolo[3,2-f][1,3]benzothiazol-5-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C11H6ClF3N2OS/c12-10-16-6-3-5-1-2-17(9(18)11(13,14)15)7(5)4-8(6)19-10/h3-4H,1-2H2 |
Clave InChI |
PVVVQSQYXQDMQC-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C2=CC3=C(C=C21)N=C(S3)Cl)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(tert-Butyl)phenyl]-5-methyl-1H-imidazole-4-carboxylic Acid](/img/structure/B13690385.png)
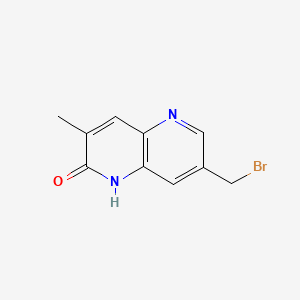
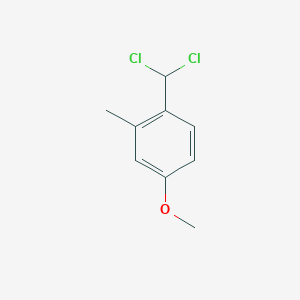
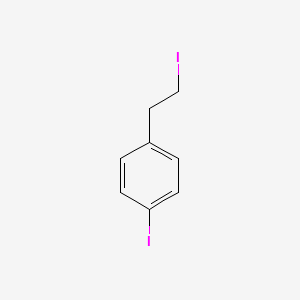
![6-Bromofuro[3,4-C]pyridin-3(1H)-one](/img/structure/B13690443.png)

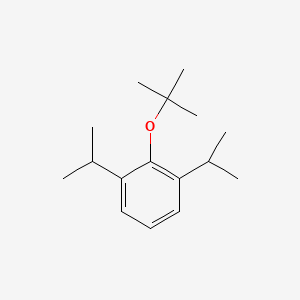
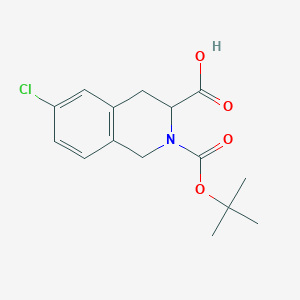
![6-Chloro-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13690482.png)
![2-[5-Methyl-2-(p-tolylamino)phenyl]-2-propanol](/img/structure/B13690484.png)


